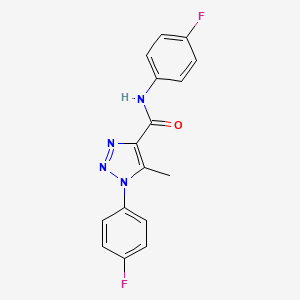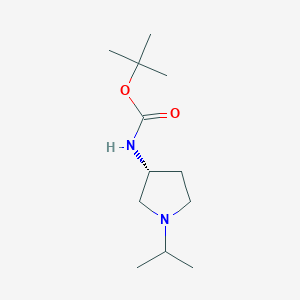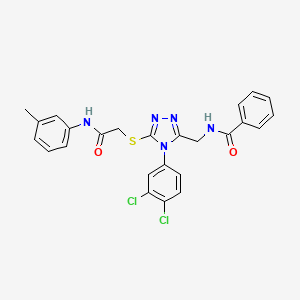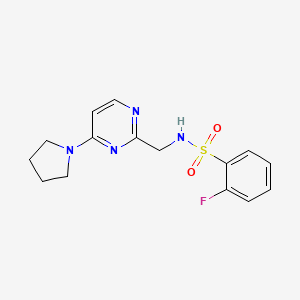phenyl]methylidene})amine CAS No. 477889-03-5](/img/structure/B2709801.png)
(E)-[(4-chlorophenyl)methoxy]({[4-(3-fluoropropoxy)phenyl]methylidene})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine” is a chemical compound with the molecular formula C17H17ClFNO2 . It has a molecular weight of 321.77 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a chlorophenyl group, a fluoropropoxy group, and an amine group . The InChI code for this compound is 1S/C17H16Cl2FNO2/c18-15-5-4-14 (17 (19)10-15)12-23-21-11-13-2-6-16 (7-3-13)22-9-1-8-20/h2-7,10-11H,1,8-9,12H2/b21-11+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.77 . Its physical form is not specified in the sources I found . More detailed physical and chemical properties would likely depend on factors such as temperature and pressure, and could be determined through experimental analysis.Applications De Recherche Scientifique
Monoamine Oxidase-B Inactivators
A study by Ding and Silverman (1993) explored the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators through N-methylation. This research provides insights into the chemical modifications that can enhance the potency and specificity of MAO-B inhibitors, which have potential therapeutic applications in treating neurological disorders like Parkinson's disease and depression (Ding & Silverman, 1993).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2006) investigated the effect of Schiff bases, including compounds similar to "(E)-(4-chlorophenyl)methoxyamine," on aluminum corrosion in hydrochloric acid solutions. They found that such compounds are excellent corrosion inhibitors, highlighting their potential industrial applications (Ashassi-Sorkhabi, Shabani, Aligholipour, & Seifzadeh, 2006).
Synthesis of Pyrrolidines
Wu, Lee, and Beak (1996) discussed the asymmetric deprotonation by BuLi/(-)-sparteine for synthesizing (S)-2-aryl-Boc-pyrrolidines. This process is significant in organic synthesis, particularly in the construction of complex molecules used in pharmaceuticals and materials science (Wu, Lee, & Beak, 1996).
Synthesis and Photophysical Properties of Chromophores
Hoffert et al. (2017) described the synthesis and analysis of pyrazine-based push–pull chromophores, highlighting the role of electron-donating groups and π-conjugated systems in influencing emission and intramolecular charge transfer. Such studies are crucial for developing new materials for optoelectronic applications (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c18-16-6-2-15(3-7-16)13-22-20-12-14-4-8-17(9-5-14)21-11-1-10-19/h2-9,12H,1,10-11,13H2/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVCHDCBUWBKA-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)
![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)


![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)
![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)
![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)